N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide
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Overview
Description
N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide is a complex organic compound characterized by the presence of chlorophenyl and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide typically involves multiple steps. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-4-chlorobenzonitrile to form an intermediate. This intermediate is then reacted with butyric anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can occur, where substituents on the aromatic ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or nitric acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)formamide: Shares the chlorophenyl group but differs in its overall structure and properties.
N-(4-chlorophenyl)-3,5-dinitrobenzamide: Contains additional nitro groups, leading to different reactivity and applications.
Uniqueness
N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazinyl group, in particular, contributes to its potential as a versatile intermediate in various synthetic pathways.
Properties
Molecular Formula |
C19H16Cl2N4O2 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]butanamide |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-2-17(18(26)23-15-9-7-14(21)8-10-15)25-19(27)24-16(11-22-25)12-3-5-13(20)6-4-12/h3-11,17H,2H2,1H3,(H,23,26) |
InChI Key |
QUVOMHOQWRAZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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